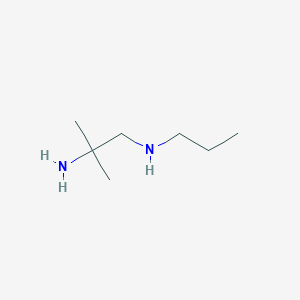

2-Methyl-N1-propylpropane-1,2-diamine

Description

Contextual Significance of Substituted Propane-1,2-diamines in Organic Chemistry

Substituted propane-1,2-diamines are a class of organic compounds that feature a three-carbon backbone with two amino groups attached to the first and second carbon atoms, and various substituents attached elsewhere on the molecule. These compounds are of significant interest in organic chemistry due to their versatile nature as ligands in coordination chemistry, building blocks in the synthesis of more complex molecules, and their appearance in biologically active compounds. wikipedia.orgnih.govnih.gov

The presence of two nitrogen atoms in close proximity allows these molecules to act as bidentate ligands, forming stable complexes with a variety of metal ions. This property is crucial in the development of catalysts for asymmetric synthesis, where the chiral environment created by the diamine ligand can induce high levels of stereoselectivity in chemical reactions. orgsyn.org Furthermore, the ability to modify the substituents on the propane-1,2-diamine scaffold allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, enabling chemists to optimize catalyst performance for specific transformations.

In the realm of medicinal chemistry, the propane-1,2-diamine motif is found in a number of pharmacologically active agents. The spatial arrangement of the amino groups and the nature of the substituents can lead to specific interactions with biological targets such as enzymes and receptors. lifechemicals.com The development of new substituted propane-1,2-diamines is therefore a continuing area of research in the quest for novel therapeutics.

Overview of Research Trajectories for Alkylated Diamine Scaffolds

The introduction of alkyl groups onto a diamine scaffold, creating alkylated diamines, has been a fruitful strategy for expanding the chemical space and utility of these compounds. Research in this area has followed several key trajectories, including the development of novel synthetic methodologies, the exploration of their coordination chemistry, and the investigation of their biological activities. nih.gov

Synthetic chemists have focused on creating efficient and selective methods for the preparation of asymmetrically substituted diamines. These methods are essential for accessing a wide range of structurally diverse compounds for further study. organic-chemistry.org Recent advances in catalysis, such as C-H amination, have provided powerful tools for the direct introduction of amino groups into hydrocarbon skeletons, offering new routes to these valuable building blocks. nih.govnih.gov

The study of alkylated diamines as ligands has revealed that the size and shape of the alkyl substituents can have a profound impact on the geometry and reactivity of the resulting metal complexes. This has led to the design of "conformationally restricted" diamines, where the movement of the molecule is limited, leading to more defined and predictable coordination environments. lifechemicals.com Such ligands are highly sought after for applications in asymmetric catalysis and materials science.

From a biological perspective, alkylation of diamines can influence their pharmacokinetic and pharmacodynamic properties. The addition of alkyl groups can increase lipophilicity, affecting how a molecule is absorbed, distributed, metabolized, and excreted by the body. Moreover, the steric bulk of alkyl groups can modulate the binding affinity and selectivity of a compound for its biological target. nih.gov

Aims and Scope of Academic Investigation into 2-Methyl-N1-propylpropane-1,2-diamine

While extensive research on the specific compound this compound is not widely documented in publicly available literature, its structural features suggest several potential avenues for academic investigation. The molecule possesses a chiral center at the C2 position of the propane (B168953) backbone, which is also a quaternary carbon due to the methyl substituent. The primary amine at C2 and the N-propyl substituted secondary amine at C1 create an interesting asymmetric ligand framework.

The primary aims of investigating this compound would likely include:

Synthesis and Characterization: The initial focus would be on the development of an efficient and stereoselective synthesis of this compound. This would involve establishing a reliable synthetic route and fully characterizing the compound using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Coordination Chemistry: A significant area of investigation would be its use as a ligand in coordination chemistry. Researchers would explore its ability to form complexes with various transition metals and study the structural and electronic properties of these complexes. The asymmetric nature of the ligand would be of particular interest for its potential application in asymmetric catalysis.

Catalytic Applications: Following the synthesis of its metal complexes, the catalytic activity of these complexes in a range of organic transformations would be evaluated. This could include reactions such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions.

Biological Activity Screening: Given the prevalence of diamine scaffolds in bioactive molecules, this compound and its derivatives would likely be screened for various biological activities. This could involve testing for antimicrobial, anticancer, or other therapeutic properties.

The scope of these investigations would be to understand how the specific combination of a methyl group at the C2 position and a propyl group on the N1 nitrogen influences the properties and reactivity of the propane-1,2-diamine scaffold. The findings from such studies would contribute to the broader understanding of structure-activity relationships in this important class of compounds and could lead to the discovery of new catalysts or therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H18N2 |

|---|---|

Molecular Weight |

130.23 g/mol |

IUPAC Name |

2-methyl-1-N-propylpropane-1,2-diamine |

InChI |

InChI=1S/C7H18N2/c1-4-5-9-6-7(2,3)8/h9H,4-6,8H2,1-3H3 |

InChI Key |

CBAWVZZTVWKUSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC(C)(C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl N1 Propylpropane 1,2 Diamine and Its Analogues

Direct Synthetic Routes to 2-Methyl-N1-propylpropane-1,2-diamine

Direct synthesis of the core structure of this compound often begins with the formation of the 2-methyl-1,2-propanediamine backbone, which is subsequently alkylated.

Catalytic Amination Strategies (e.g., from 2-Amino-2-methyl-1-propanol (B13486) precursors)

A primary route to the precursor, 2-methyl-1,2-propanediamine (MPDA), involves the catalytic amination of 2-amino-2-methyl-1-propanol (AMP). researchgate.netgoogle.com This process subjects the amino alcohol to amination under hydrogen conditions to generate the desired diamine. google.com One reported method describes a one-pot reaction where AMP and ammonia (B1221849) are reacted over a Raney Ni catalyst. researchgate.net In this approach, a high selectivity of 88.3% for MPDA was achieved with a 45.6% conversion of AMP. researchgate.net The reaction conditions, including initial hydrogen pressure and stirring speed, were found to be critical factors influencing the composition of the final products. researchgate.net

Another patented method involves adding 2-amino-2-methyl-1-propanol and a catalyst into a high-pressure autoclave. google.com The air is replaced with hydrogen, and then liquid ammonia and hydrogen are introduced. google.com The reaction proceeds at temperatures between 160-220°C for 6 to 15 hours, after which the catalyst is filtered, and the resulting solution is rectified to obtain purified 2-methyl-1,2-propanediamine. google.com This process is noted for its simple synthesis steps and potential for continuous operation. google.com

| Precursor | Reagents | Catalyst | Temperature | Key Outcome |

| 2-Amino-2-methyl-1-propanol (AMP) | Ammonia, Hydrogen | Raney Ni | 185°C | 88.3% selectivity for MPDA; 45.6% AMP conversion. researchgate.net |

| 2-Amino-2-methyl-1-propanol (AMP) | Liquid Ammonia, Hydrogen | Not specified | 160-220°C | High yield of purified 2-methyl-1,2-propanediamine. google.com |

Reductive Amination Approaches for N-Propylation

Reductive amination, also known as reductive alkylation, is a versatile method for forming amines by converting a carbonyl group to an amine via an imine intermediate. wikipedia.org This technique is highly suitable for the N-propylation of the 2-methyl-1,2-propanediamine precursor to yield the final target compound. The process involves the reaction of the primary amine group of 2-methyl-1,2-propanediamine with propanal (propionaldehyde).

This reaction forms an intermediate imine, which is then reduced in situ to the secondary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the aldehyde, allowing for a one-pot reaction where the carbonyl compound, amine, and reducing agent are combined. wikipedia.orgmasterorganicchemistry.comyoutube.com This approach is favored in green chemistry due to its high selectivity and the potential for one-pot synthesis, which minimizes waste by eliminating the need for intermediate purification steps. wikipedia.org

Regioselective N-Alkylation and Alkylation of Propane-1,2-diamine Derivatives

Achieving regioselectivity is crucial when alkylating diamines with multiple reactive sites. For 2-methyl-1,2-propanediamine, the goal is to selectively add a propyl group to the primary amine (N1) without affecting the tertiary amine (N2).

Development of Selective Propylation Protocols

Direct N-alkylation using alkyl halides is a common strategy for introducing alkyl groups onto an amine. For the synthesis of this compound, the precursor 2-methyl-1,2-propanediamine would be reacted with a propyl halide, such as 1-bromopropane, under basic conditions. The primary amine at the N1 position is generally more nucleophilic and less sterically hindered than the tertiary amine at the N2 position, which should favor selective propylation at the desired site.

A typical procedure involves dissolving the diamine in a suitable solvent like tetrahydrofuran (B95107) (THF), adding a base such as potassium carbonate to deprotonate the amine, and then adding the alkyl halide. Careful control of stoichiometry is often required to prevent challenges such as over-alkylation, where multiple propyl groups are added. While specific protocols for 2-methyl-1,2-propanediamine are not detailed, the principles of direct alkylation of similar diamines, such as propane-1,2-diamine, provide a foundational methodology.

Synthesis of N-Methylated and Other N-Alkylated Analogues

The synthesis of N-alkylated analogues of this compound follows similar principles. For instance, N-methylated analogues can be synthesized via reductive amination using formaldehyde (B43269). chemicalbook.com An example is the conversion of 2-amino-2-methyl-1-propanol (AMP) to 2-dimethylamino-2-methyl-1-propanol (DMAMP), where AMP is reacted in situ with excess formaldehyde during hydrogenation. chemicalbook.com

Other N-alkylated analogues can be prepared by reacting a diamine backbone with different alkyl halides or carbonyl compounds. For example, N,N'-dibenzyl derivatives of ethane-1,2-diamine and propane-1,3-diamine have been synthesized through the reduction of the corresponding di-Schiff bases, which were formed from the diamine and benzaldehyde. researchgate.netccsenet.org This two-step process of imine formation followed by reduction with an agent like sodium borohydride (B1222165) is a highly efficient and eco-friendly protocol. researchgate.netccsenet.org

| Analogue Type | Synthetic Method | Precursors | Key Features |

| N-Methylated | Reductive amination | Amine, Formaldehyde | In-situ reaction during hydrogenation. chemicalbook.com |

| N-Benzylated | Reductive amination (via Schiff base) | Diamine, Benzaldehyde | Eco-friendly protocol using water as a solvent. researchgate.netccsenet.org |

| N-Alkylated | Direct Alkylation | Diamine, Alkyl Halide | Requires control to prevent over-alkylation. |

Asymmetric Synthesis of Chiral this compound and its Enantiomers

The this compound molecule contains a chiral center at the C2 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. Asymmetric synthesis aims to produce a single enantiomer selectively. While specific literature on the asymmetric synthesis of this exact compound is limited, established strategies for creating chiral diamines can be applied.

One powerful approach involves the use of chiral catalysts or ligands during the synthesis. For example, palladium-catalyzed allylic amination has been used to prepare allylic hydroxylamine-derived sulfamate (B1201201) esters in enantioenriched form, which can then be converted to optically active diamines. nih.gov The use of chiral scaffolds, such as 1,2-Diphenylethylenediamine (DPEDA), has also become a cornerstone in the development of organocatalysts for a wide range of asymmetric reactions. mdpi.com

Another strategy is the use of chiral auxiliaries. For instance, highly diastereoselective asymmetric synthesis of chiral aziridine-2-carboxylic esters has been achieved using N-phosphonyl imines, where the chiral auxiliary directs the stereochemical outcome of the reaction. rsc.org Similarly, the asymmetric Mannich reaction between chiral N-phosphonyl imines and a Ni(II)-complexed alanine (B10760859) Schiff base has been used to produce α-methyl-α,β-diamino acid derivatives containing a chiral quaternary carbon center with high stereocontrol. nih.gov These methodologies could potentially be adapted to start with a chiral precursor or employ a chiral catalyst in one of the key synthetic steps to produce enantiopure (R)- or (S)-2-Methyl-N1-propylpropane-1,2-diamine.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. For the synthesis of diamine analogues, a common approach involves the diastereoselective addition of nucleophiles to imines derived from a chiral amine, such as 1-phenylethylamine. sci-hub.se The inherent steric properties of the auxiliary guide the incoming nucleophile to one face of the imine, establishing a new stereocenter. The auxiliary can then be cleaved, typically through hydrogenolysis, to yield the chiral amine product. sci-hub.se

Another strategy uses C2-symmetrical chiral auxiliaries derived from diamines like 1,2-diphenylethylenediamine. These can be converted into urea (B33335) or imidazolidine (B613845) derivatives, which then undergo diastereoselective reactions. For instance, the double stereoselective aldol (B89426) reaction of a bis-propionyl urea derivative allows for the creation of multiple stereocenters, with the auxiliary being cleaved by reduction. sci-hub.se The choice of a chiral auxiliary depends on factors such as its efficiency in inducing asymmetry, its cost and availability in both enantiomeric forms, and the ease of its attachment and removal under non-racemizing conditions. sci-hub.se

Asymmetric Catalytic Approaches for 1,2-Diamine Frameworks

Asymmetric catalysis offers a more atom-economical approach to chiral 1,2-diamines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org Key strategies include C–N, C–C, and C–H bond-forming reactions. rsc.orgnih.gov

Prominent C–N bond-forming reactions for synthesizing 1,2-diamines include:

Ring-opening of aziridines: The catalytic aminolysis of meso-aziridines is a highly effective method for obtaining chiral 1,2-diamines where the two amino groups are differently substituted. rsc.org For example, Zr–binol complexes can catalyze the ring-opening of N-benzhydryl aziridines with anilines, yielding products in high yields and enantioselectivities. rsc.org

Diamination of alkenes: The direct addition of two amino groups across a double bond is a powerful strategy. rsc.org Palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) as an aminating reagent can generate cyclic diamine derivatives in a single step. organic-chemistry.org

Hydroamination of allylic amines: This method provides an atom-economical route to 1,2-diamines. Asymmetric intermolecular hydroamination of allylic amines can be achieved using organocatalysis or under rhodium or copper catalysis, allowing for the preparation of valuable propylene (B89431) diamine structures. rsc.org

C–C bond-forming reactions, such as the aza-Henry (nitro-Mannich) reaction, involve the addition of nitroalkanes to imines to create β-nitroamines, which can be readily reduced to the target 1,2-diamines. rsc.org The aza-Mannich reaction is another versatile tool, where various nucleophiles add to imines to form 1,2-diamine precursors. rsc.orgnih.gov

Stereoselective Derivatization Strategies

Stereoselective derivatization involves the modification of a pre-existing molecule to generate specific stereoisomers. In the context of vicinal diamines, this can include the selective opening of a cyclic precursor or the isomerization of an existing diamine. For example, the ring of a cis-2,4,5-triarylimidazoline can be selectively opened to form an erythro-1,2-diamino-1,2-diarylethane derivative. researchgate.net Subsequently, these erythro-isomers can undergo quantitative isomerization to the corresponding threo-isomers when treated with a strong base in a solvent like DMSO. researchgate.net This demonstrates how the stereochemistry of a 1,2-diamine backbone can be controlled and interconverted post-synthesis.

Another approach involves the stereospecific synthesis from alkenes. A one-pot, metal-free sequence can convert (E)- and (Z)-disubstituted alkenes into vicinal diamines. nih.gov This method proceeds through the in situ formation of an aziridinium (B1262131) salt, which is then opened by an amine nucleophile, preserving the stereochemistry of the original alkene. nih.gov

Derivatization and Functionalization of the this compound Core

The 1,2-diamine motif is a versatile building block for constructing more elaborate molecules. The two nitrogen atoms provide reactive sites for forming new carbon-nitrogen bonds, enabling chain extension, cyclization, and the synthesis of various heterocyclic systems.

Formation of Novel Polyamine Conjugates

Polyamines are organic cations that are essential for cell growth and proliferation. frontiersin.org Diamines like this compound can serve as starting points for the synthesis of larger polyamine chains and their conjugates. The most common methods for creating polyamine conjugates involve the N-alkylation or N-acylation of regioselectively protected polyamines. nih.gov

N-alkylation with haloalkanes is a straightforward method for extending a diamine into a longer polyamine, though it can lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. nih.govresearchgate.net To achieve more controlled synthesis, specific methods like the Fukuyama amine synthesis are often employed. nih.gov These synthetic polyamines can be conjugated to other bioactive molecules, such as terpenes, naphthalimides, or quinolines, to create novel compounds with potential therapeutic applications. nih.gov The polyamine chain in these conjugates can influence the molecule's transport and interaction with biological targets. nih.gov

| Method | Description | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Reaction of a diamine with haloalkanes to form new C-N bonds. | Simple procedure; can lead to mixtures of products (secondary, tertiary, quaternary amines). | nih.govresearchgate.net |

| Acylation | Reaction with acylating agents to form amide linkages, which can be subsequently reduced to amines. | Allows for the introduction of diverse functionalities. | nih.gov |

| Fukuyama Amine Synthesis | A versatile method for preparing secondary amines from primary amines using a nosyl-protected sulfonamide intermediate. | Provides good control over the degree of alkylation. | nih.gov |

| Gabriel Synthesis | Involves the reaction of potassium phthalimide (B116566) with an alkyl halide, followed by cleavage to release the primary amine. | Useful for introducing primary amino groups onto a backbone. | nih.gov |

Cyclization Reactions Utilizing the Diamine Functionality

The two nitrogen atoms of a 1,2-diamine are perfectly positioned to participate in cyclization reactions, forming a variety of ring structures. Palladium-catalyzed aerobic oxidative cyclization represents an efficient method for preparing 1,2-diamine derivatives within a cyclic framework. nih.gov In this approach, allylic sulfamides, which can be synthesized from a primary amine and an allylic amine, undergo intramolecular cyclization to form cyclic sulfamides. These intermediates can then be readily converted to the corresponding cyclic 1,2-diamines. nih.gov Similarly, rhodium-catalyzed intramolecular C-H amination of hydroxylamine-derived sulfamate esters can produce oxathiadiazinane heterocycles, which serve as precursors to 1,2-diamines after reductive N-O bond cleavage. nih.gov These methods highlight the synthesis of cyclic structures containing the 1,2-diamine motif.

Synthesis of Heterocyclic Compounds Incorporating Diamine Moieties

One of the most widespread applications of 1,2-diamines in organic synthesis is the construction of nitrogen-containing heterocyclic compounds. The diamine acts as a binucleophile, reacting with various electrophilic partners to form stable ring systems.

Benzimidazoles: Benzimidazoles are typically synthesized by the condensation of an aromatic 1,2-diamine (o-phenylenediamine) with an aldehyde or a carboxylic acid derivative. organic-chemistry.orgorganic-chemistry.org A modern and efficient approach involves the acceptorless dehydrogenative coupling of an aromatic diamine with a primary alcohol, catalyzed by a manganese(I) complex. acs.org This method can selectively produce either 2-substituted or 1,2-disubstituted benzimidazoles. organic-chemistry.orgacs.org Microwave-assisted synthesis under solvent-free conditions provides a rapid and environmentally mild route to 1,2-disubstituted benzimidazoles. mdpi.com

Quinoxalines: The most common route to quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound (e.g., benzil). sid.irresearchgate.netnih.gov This reaction can be catalyzed by a variety of catalysts, including ammonium heptamolybdate tetrahydrate, under mild, green conditions (EtOH/H2O at room temperature). sid.ir The reaction generally proceeds efficiently, providing good to excellent yields of the desired quinoxaline (B1680401) products in short reaction times. sid.ir

Thiadiazoles: Aliphatic 1,2-diamines, the class to which this compound belongs, are key precursors for the synthesis of 1,2,5-thiadiazoles. The reaction involves contacting the diamine with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in an inert solvent such as dimethylformamide (DMF). google.comchemicalbook.com This cyclization provides a direct route to the 1,2,5-thiadiazole (B1195012) ring system. google.com

| Heterocycle | Reactants | Typical Conditions/Catalyst | Reference |

|---|---|---|---|

| Benzimidazole | Aromatic 1,2-diamine + Aldehyde | Oxone® in wet DMF | organic-chemistry.org |

| Benzimidazole | Aromatic 1,2-diamine + Primary Alcohol | Manganese(I) complex, tBuOK | acs.org |

| Quinoxaline | Aromatic 1,2-diamine + 1,2-Diketone | Ammonium heptamolybdate tetrahydrate in EtOH/H₂O | sid.ir |

| 1,2,5-Thiadiazole | Aliphatic 1,2-diamine + Sulfur Monochloride/Dichloride | Inert solvent (e.g., DMF), heat | google.comchemicalbook.com |

Advanced Spectroscopic and Structural Characterization of 2 Methyl N1 Propylpropane 1,2 Diamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete structural map of 2-Methyl-N1-propylpropane-1,2-diamine can be constructed.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and bonding environment.

Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂- (propyl, adjacent to NH) | 2.55 | Triplet | 2H | 7.2 |

| -CH₂- (propyl, middle) | 1.50 | Sextet | 2H | 7.2 |

| -CH₃ (propyl) | 0.92 | Triplet | 3H | 7.2 |

| -CH₂- (diamine backbone) | 2.40 | Singlet | 2H | - |

| -C(CH₃)₂- | 1.10 | Singlet | 6H | - |

| -NH- and -NH₂ | 1.0-2.0 | Broad Singlet | 3H | - |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₂- (propyl, adjacent to NH) | 52.0 |

| -CH₂- (propyl, middle) | 23.5 |

| -CH₃ (propyl) | 11.8 |

| -CH₂- (diamine backbone) | 58.0 |

| -C(CH₃)₂- (quaternary) | 50.0 |

| -C(CH₃)₂- (methyls) | 25.0 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the one-dimensional spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be expected between the signals of the adjacent methylene (B1212753) and methyl groups of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of both the ¹H and ¹³C signals for all protonated carbons.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact elemental formula of this compound (C₇H₁₈N₂), which has a calculated exact mass of approximately 130.1470 g/mol . This precise mass measurement is crucial for confirming the identity of the synthesized compound.

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like diamines. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound, this would correspond to an m/z value of approximately 131.1548.

By inducing fragmentation of the [M+H]⁺ ion (tandem mass spectrometry or MS/MS), characteristic fragmentation patterns can be observed. Common fragmentation pathways for N-alkylated diamines involve the cleavage of C-C and C-N bonds. The fragmentation pattern provides valuable information for confirming the structure of the molecule.

Predicted ESI-MS Fragmentation of this compound ([M+H]⁺)

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 131.15 | [M+H]⁺ |

| 114.13 | Loss of NH₃ |

| 88.11 | Cleavage of the propyl group |

| 72.09 | Further fragmentation |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-H bonds.

The spectrum of the parent compound, 2-Methyl-1,2-propanediamine, shows characteristic N-H stretching vibrations in the region of 3300-3400 cm⁻¹, N-H bending vibrations around 1600 cm⁻¹, and C-H stretching vibrations just below 3000 cm⁻¹. The introduction of the N-propyl group in this compound would lead to more pronounced C-H stretching and bending vibrations associated with the additional methylene and methyl groups.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3250 | N-H stretching | Primary and secondary amines |

| 2960 - 2850 | C-H stretching | Aliphatic CH₂, CH₃ |

| 1650 - 1580 | N-H bending | Amines |

| 1470 - 1430 | C-H bending | CH₂ |

| 1380 - 1365 | C-H bending | CH₃ |

| 1150 - 1050 | C-N stretching | Amines |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

No published studies containing Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound or its coordination complexes were found. This technique is typically employed to study electronic transitions within a molecule. For transition metal complexes, UV-Vis spectroscopy provides valuable information about the d-orbital splitting and the coordination environment of the metal ion. The analysis would involve identifying the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) for d-d transitions and charge-transfer bands.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant metal complexes)

There is no available research detailing the Electron Paramagnetic Resonance (EPR) spectroscopy of metal complexes involving this compound as a ligand. EPR spectroscopy is a crucial technique for studying complexes with unpaired electrons (paramagnetic species). Analysis of the EPR spectrum would yield parameters such as g-values and hyperfine coupling constants, which provide insight into the electronic structure and the nature of the metal-ligand bonding.

Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy (XPS) for adsorption studies)

No literature was found describing the use of surface-sensitive spectroscopies, such as X-ray Photoelectron Spectroscopy (XPS), to study the adsorption behavior of this compound on any substrate. XPS is a powerful technique for determining the elemental composition and chemical states of elements on a material's surface. In the context of adsorption studies, XPS could be used to identify the nature of the interaction between the diamine and a surface, and to quantify the surface coverage.

Coordination Chemistry of 2 Methyl N1 Propylpropane 1,2 Diamine As a Ligand

Principles of Diamine Chelation and Ligand Design

The ability of diamines to form stable complexes with metal ions is largely governed by the chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands. libretexts.orglibretexts.org This enhanced stability is primarily due to a favorable entropy change upon chelation. libretexts.org

2-Methyl-N1-propylpropane-1,2-diamine acts as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This coordination results in the formation of a five-membered chelate ring, a thermodynamically favored arrangement for diamine ligands. libretexts.orglibretexts.org The general structure of this coordination is depicted below:

Simplified representation of bidentate coordination of this compound to a metal center (M).

The conformation of this five-membered ring is not planar and typically adopts a puckered or "gauche" conformation to minimize steric strain. acs.orguq.edu.au This puckering is a critical factor in the stereochemistry of the resulting metal complexes.

The alkyl substituents on the backbone and nitrogen atoms of this compound significantly influence its coordination properties.

Steric Influences:

The methyl group on the second carbon of the propane (B168953) backbone introduces steric bulk that can affect the puckering of the chelate ring and influence the preferred coordination geometry around the metal center.

The propyl group on one of the nitrogen atoms is a more significant steric impediment. researchgate.netnih.gov This N-alkylation can lead to a number of effects, including:

A decrease in the stability of the metal complex compared to less substituted diamines due to steric hindrance.

An influence on the nuclearity of the resulting complex, with bulkier ligands sometimes favoring the formation of monomeric or dimeric structures over polymeric ones. researchgate.net

A directing effect on the coordination of other ligands in the metal's coordination sphere.

Electronic Influences:

Alkyl groups are electron-donating. The methyl and propyl groups in this compound increase the electron density on the nitrogen donor atoms. This enhanced basicity of the nitrogen atoms can lead to stronger metal-ligand bonds.

Stereochemical Aspects and Chirality in Metal Complexes

This compound is a chiral ligand due to the presence of a stereocenter at the second carbon of the propane backbone. The coordination of a chiral ligand to a metal center can lead to the formation of diastereomers, which can have different physical and chemical properties. mdpi.com

The puckered nature of the five-membered chelate ring also introduces an element of conformational chirality. acs.orguq.edu.au This, combined with the chirality of the ligand itself, can result in complex stereoisomerism in octahedral complexes, such as those of cobalt(III). wikipedia.org For a tris(diamine)cobalt(III) complex with a chiral diamine like 1,2-diaminopropane, a large number of stereoisomers are possible. wikipedia.org The use of a chiral ligand like this compound in coordination chemistry opens up possibilities for creating chiral-at-metal complexes, where the metal center itself becomes a stereocenter. nih.gov These chiral metal complexes are of interest for applications in asymmetric catalysis and stereoselective synthesis.

In-Depth Analysis of this compound in Coordination Chemistry

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific published research on the coordination chemistry of the compound This compound . While the principles of coordination chemistry are well-established for related chiral diamine ligands, detailed studies and specific data for this particular molecule are not available in the public domain.

The requested article outline requires in-depth information on topics such as the induction of chirality at metal centers, resolution of diastereomeric and enantiomeric complexes, and detailed elucidation of electronic and geometric structures through spectroscopic and dynamic studies. Generating a thorough, informative, and scientifically accurate article with specific research findings and data tables, as per the instructions, is not feasible without a foundation of primary research, such as peer-reviewed journal articles, dissertations, or conference proceedings focused on this exact compound.

General principles from related N-alkylated diamines could provide a theoretical framework, but this would not meet the strict requirement of focusing solely on this compound. For instance, studies on similar ligands demonstrate that the stereochemistry of the chiral carbon and the conformation of the chelate ring are crucial in inducing chirality at a coordinated metal center. Similarly, techniques like fractional crystallization or chromatography of diastereomeric complexes formed with chiral auxiliaries are standard methods for resolution. Spectroscopic methods such as UV-Vis, NMR, and EPR are routinely used to probe the electronic states of metal ions in such complexes, while variable-temperature NMR can reveal dynamic processes.

However, without experimental data specific to this compound, any discussion would remain purely hypothetical and would not constitute the scientifically accurate, data-driven article requested. The creation of the specified content is contingent on the existence of foundational scientific studies, which, in this case, appear to be absent from accessible scientific databases and literature.

Catalytic Applications of 2 Methyl N1 Propylpropane 1,2 Diamine Based Systems

Cross-Coupling Reaction Catalysis

No specific data exists for the application of 2-Methyl-N1-propylpropane-1,2-diamine in cross-coupling reactions.

While diamine ligands are frequently employed to facilitate copper-catalyzed Ullmann-type reactions for the formation of C-N, C-O, and C-S bonds, there are no specific reports of this compound being used for this purpose. Research in this area has often focused on ligands such as 1,2-cyclohexanediamine (B1199290) or N,N'-dimethylethylenediamine, but not the subject compound.

There is no evidence in the literature of this compound being utilized as a ligand in other major transition metal-catalyzed coupling processes, such as those involving palladium, rhodium, or ruthenium. These reactions often rely on phosphine (B1218219) ligands or other classes of nitrogen-based ligands, but the catalytic profile of this specific diamine remains unexplored.

Catalysis in Diverse Organic Transformations

Beyond the specific areas of asymmetric and cross-coupling catalysis, there is a lack of information on the use of this compound in other organic transformations such as hydrogenations, oxidations, or polymerizations.

Hydrocarbon Functionalization and Conversion Processes

There is currently no publicly available research detailing the use of this compound or its coordination complexes as catalysts for the functionalization or conversion of hydrocarbons. Searches for applications in processes such as C-H activation, oxidation, or reforming yielded no results specific to this ligand.

Mechanistic Studies of Catalytic Cycles

In the absence of any documented catalytic activity for this compound, there are no corresponding mechanistic studies. The exploration of catalytic cycles, including the identification of active species, reaction intermediates, and kinetic analyses, has not been a subject of published research for this particular compound.

Computational and Theoretical Studies of 2 Methyl N1 Propylpropane 1,2 Diamine

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Methyl-N1-propylpropane-1,2-diamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G*, can provide deep insights into its geometry, stability, and electronic characteristics. arabjchem.org

The structural flexibility of this compound arises from the rotation around its single bonds. A conformational analysis using DFT would map the potential energy surface by systematically rotating the key dihedral angles, such as the C-C and C-N bonds. This process identifies the various staggered and eclipsed conformations.

For its parent molecule, propane-1,2-diamine, and other simple diamines like 1,3-diaminopropane, studies have shown that the relative orientation of the amino groups (e.g., gauche and anti conformations) and their ability to form intramolecular hydrogen bonds are critical in determining the most stable conformers. stfc.ac.uk The presence of the N-propyl and C-methyl groups in this compound introduces additional steric hindrance, which would significantly influence the energy landscape. The lowest energy conformer would be the one that best balances steric repulsion and potential weak intramolecular hydrogen bonding between the two amine groups.

Tautomerism is not a significant factor for this saturated diamine, as there are no labile protons that can readily shift to create structural isomers.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| Anti-1 | ~180° | 0.00 | Extended, minimal steric hindrance |

| Gauche-1 | ~60° | 5.2 | Potential for intramolecular H-bond |

| Gauche-2 | ~-60° | 5.8 | Potential for intramolecular H-bond |

| Eclipsed-1 | ~0° | 25.5 | High steric and torsional strain |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. For diamines, the HOMO is typically localized on the nitrogen lone pairs.

Reactivity descriptors derived from DFT, such as Fukui functions, provide more detailed insight into local reactivity. The Fukui function, ƒ(r), indicates which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack.

ƒ+(r) : Predicts the site for a nucleophilic attack (where an electron is added).

ƒ-(r) : Predicts the site for an electrophilic attack (where an electron is removed).

For this compound, the Fukui functions would likely show that the nitrogen atoms are the primary sites for electrophilic attack (protonation, alkylation), which is characteristic of amines.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

In a solvent like water, MD simulations would also reveal the structure of the solvation shells around the amine groups and the hydrocarbon backbone, quantifying the hydrogen bonds formed between the diamine and surrounding water molecules. While specific MD studies on this molecule are not available, simulations of similar small organic molecules are routine for understanding their behavior in solution. researchgate.netrsc.org

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. For instance, the reaction of a 1,2-diamine with a dicarbonyl compound to form a dihydropyrazine (B8608421) is a classic condensation reaction. DFT calculations can be used to model this process step-by-step.

The process would involve:

Reactant Complex Formation: Modeling the initial approach of the diamine and the dicarbonyl.

Transition State Search: Locating the transition state for the nucleophilic attack of a nitrogen atom on a carbonyl carbon. This is the highest energy point on the reaction pathway.

Intermediate Formation: Characterizing the tetrahedral intermediate formed after the initial attack.

Subsequent Steps: Modeling dehydration and the second cyclization step to form the final product.

By calculating the energies of reactants, transition states, and products, an energy profile for the reaction can be constructed, allowing for the determination of activation energies and reaction rates. This approach has been used to study mechanisms for various reactions involving diamines. rsc.org

Prediction of Chiroptical Properties (e.g., Circular Dichroism) for Enantiomeric Forms

This compound is a chiral molecule due to the stereocenter at the second carbon of the propane (B168953) chain. Its two enantiomers, (R) and (S), will interact with plane-polarized light in opposite ways. Circular Dichroism (CD) spectroscopy is an experimental technique that measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer.

Time-dependent DFT (TD-DFT) is the primary computational method for predicting CD spectra. nih.gov The process involves:

Performing DFT geometry optimizations for the most stable conformers of a given enantiomer (e.g., the R-form).

Running TD-DFT calculations on these optimized structures to predict the electronic transitions and their corresponding rotational strengths.

Averaging the predicted spectra of the different conformers, weighted by their Boltzmann population, to generate the final theoretical CD spectrum.

This predicted spectrum can then be compared with experimental data to assign the absolute configuration of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ligand Performance and Adsorption

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property like adsorption. foodb.ca If this compound and a library of similar diamine derivatives were to be evaluated for a specific purpose (e.g., as a ligand for a metal catalyst, an epoxy curing agent, or an inhibitor for an enzyme), a QSAR model could be developed.

The steps would include:

Data Set Collection: Synthesizing and testing a series of related diamines to measure their performance (the "Activity").

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that correlates a subset of the descriptors with the measured activity.

Validation: Testing the model's predictive power on a set of compounds not used in the model-building process.

A successful QSAR model could then be used to predict the performance of new, unsynthesized diamine derivatives, guiding future research and development.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Propane-1,2-diamine |

| 1,3-diaminopropane |

| 1,2-propanediol |

Applications in Materials Science and Surface Chemistry

Investigation of Surface Adsorption Phenomena and Mechanisms

The presence of amine groups allows for strong interactions with various surfaces, particularly inorganic substrates. This adsorption is fundamental to many industrial processes, including mineral flotation and the development of functionalized materials.

The adsorption of amine-based compounds onto mineral surfaces is a well-established phenomenon, primarily driven by electrostatic interactions and hydrogen bonding. For a compound like 2-Methyl-N1-propylpropane-1,2-diamine, its interaction with substrates such as quartz (a crystalline form of silica) and collophane (a cryptocrystalline variety of apatite, a phosphate (B84403) mineral) would be of significant interest.

On a quartz surface, which is negatively charged at neutral to alkaline pH, the protonated amine groups of the diamine would be electrostatically attracted to the surface. Research on long-chain alkylamines has shown that the amine cation can form strong hydrogen bonds with the silanol (B1196071) groups (Si-OH) present on the quartz surface. researchgate.net This leads to the formation of an adsorbed layer that can alter the surface properties of the quartz, most notably its hydrophobicity.

For collophane , a key component of phosphate ores, the surface chemistry is more complex due to the presence of both calcium and phosphate ions. Cationic collectors, such as ether amines, are known to adsorb on the surface of gangue minerals like quartz, enabling their separation from phosphate minerals through flotation. xinhaimining.comjournalssystem.com It is plausible that this compound could exhibit selective adsorption based on the pH of the slurry and the surface charge of the minerals present.

The study of adsorption thermodynamics and kinetics provides crucial insights into the efficiency and spontaneity of the adsorption process. Thermodynamic parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of adsorption can indicate whether the process is spontaneous, exothermic, or endothermic. Kinetic studies, on the other hand, elucidate the rate of adsorption and the mechanisms involved, such as whether it follows a pseudo-first-order or pseudo-second-order model. core.ac.ukresearchgate.net

For the adsorption of amine surfactants on mineral surfaces, it has been observed that the process can be either exothermic or endothermic, depending on the specific interactions. journalssystem.com For instance, the adsorption of an ether amine on quartz has been found to be an exothermic process. journalssystem.com Kinetic models have shown that the adsorption of collectors on mineral surfaces often follows a pseudo-second-order kinetic model, suggesting that the rate-limiting step may be chemisorption. bohrium.com

A hypothetical study on this compound would likely involve batch adsorption experiments to determine these thermodynamic and kinetic parameters, providing a quantitative understanding of its interaction with mineral surfaces.

Role as a Surfactant or Collector in Industrial Processes

The amphiphilic nature of amine compounds, possessing a hydrophilic amine head and a hydrophobic alkyl tail, allows them to function as surfactants. In the context of mineral processing, they are often employed as "collectors" in froth flotation. 911metallurgist.com The collector selectively adsorbs onto the surface of the desired mineral or the gangue, rendering it hydrophobic. When air bubbles are introduced into the mineral slurry, the hydrophobic particles attach to the bubbles and rise to the surface, forming a froth that can be skimmed off.

Cationic collectors, including primary amines and ether amines, are particularly effective for the flotation of silicate (B1173343) minerals like quartz. xinhaimining.com911metallurgist.com This process, known as reverse flotation, is commonly used to separate silica (B1680970) gangue from valuable minerals such as phosphate rock and iron ore. google.comresearchgate.net The effectiveness of an amine collector is influenced by its chain length, the number of amine groups, and the pH of the system, which affects both the charge of the mineral surface and the protonation of the amine. 911metallurgist.com Short-chain amines have also been explored as collectors in coal flotation. researchgate.net Given its structure, this compound could potentially serve as a cationic collector, particularly in the flotation of silicate-rich ores.

Incorporation into Polymeric Architectures

Diamines are fundamental building blocks in polymer chemistry, serving as monomers, chain extenders, and cross-linking agents in the synthesis of a wide array of polymers, including polyamides, polyimides, and polyurethanes. specialchem.comd-nb.infoscirp.org The presence of two reactive amine groups allows for the formation of long polymer chains and complex network structures.

Amphiphilic copolymers are macromolecules composed of both hydrophilic (water-loving) and hydrophobic (water-repelling) segments. These polymers can self-assemble in solution to form various nanostructures, such as micelles and vesicles, which have applications in drug delivery, emulsification, and surface modification. rsc.orgresearchgate.netrug.nl

Diamines can be incorporated into the polymer backbone to introduce specific functionalities. For instance, a diamine can be used to link a hydrophobic polymer block to a hydrophilic one, thereby creating an amphiphilic diblock or triblock copolymer. researchgate.netepstem.net The amine groups themselves can also be part of the hydrophilic segment, especially when protonated. The synthesis of such copolymers can be achieved through various controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. rug.nl The specific structure of this compound could be leveraged to create amphiphilic copolymers with unique architectures and properties.

The versatility of diamines as monomers allows for the design and synthesis of a wide range of specialty polymers and functional materials. rsc.orgresearchgate.net By selecting diamines with specific structures, polymers with desired properties such as enhanced thermal stability, chemical resistance, and specific mechanical properties can be engineered. scirp.org For example, aromatic diamines are used to synthesize high-performance polyimides with excellent thermal stability. researchgate.net

Exploration of Biological Interactions and Activities Non Clinical Focus

Antimicrobial Activity Studies (Mechanism of Action, In Vitro)

Efficacy Against Bacterial Strains (e.g., E. coli, S. aureus)

It is important to note that the absence of information does not definitively mean the compound lacks these biological activities, but rather that such activities have not been investigated or the findings have not been published in accessible scientific literature.

Antifungal Efficacy

The antifungal potential of such compounds is often attributed to the presence of the imine group in Schiff bases, which can interfere with fungal cell processes. scielo.br Furthermore, chelation of these Schiff bases with metal ions can enhance their antifungal activity. chemmethod.combohrium.com For instance, some Schiff base metal complexes have shown inhibitory effects against pathogenic fungi like Candida albicans and Aspergillus niger. chemmethod.com Studies on various Schiff bases have indicated that their effectiveness can be influenced by the specific structural components of the diamine and the aldehyde or ketone they react with, as well as the nature of the metal ion in the complex. bohrium.comscielo.br

Interactive Data Table: Antifungal Activity of Selected Diamine-Derived Schiff Bases and Complexes

| Compound Type | Fungal Strain | Activity Level | Reference |

| Schiff Base Metal Complexes | Candida albicans | Moderate to Good | chemmethod.com |

| Schiff Base Metal Complexes | Aspergillus niger | Moderate | chemmethod.com |

| Schiff Bases (general) | Dermatophytes | Varies | scielo.br |

| Schiff Base Metal Complexes | Various Fungi | Varies | bohrium.comresearchgate.net |

Structure-Activity Relationship (SAR) for Biological Effects

A detailed Structure-Activity Relationship (SAR) for the biological effects of 2-Methyl-N1-propylpropane-1,2-diamine has not been specifically elucidated. However, general SAR principles for the biological activity of diamines and their derivatives can be inferred from existing literature.

Role as Precursors in the Synthesis of Biologically Active Molecules

This compound can serve as a valuable precursor in the synthesis of various biologically active molecules, most notably Schiff bases and their corresponding metal complexes. The primary amine groups of the diamine readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, which contain an imine or azomethine (-C=N-) functional group. mdpi.comchemmethod.comresearchgate.net

These Schiff bases are versatile ligands that can coordinate with a wide range of metal ions to form stable metal complexes. mdpi.combohrium.comresearchgate.net These metal complexes have garnered significant interest due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. mdpi.comchemmethod.comresearchgate.netbohrium.comresearchgate.net The synthesis of these biologically active molecules typically involves a two-step process: first, the formation of the Schiff base from the diamine, followed by the reaction of the Schiff base with a metal salt to form the final complex. The specific biological activity of the resulting molecule can be fine-tuned by varying the structure of the diamine precursor, the aldehyde or ketone used, and the choice of the metal ion.

Interactive Data Table: Biologically Active Molecules Derived from Diamine Precursors

| Precursor Class | Derivative Class | Potential Biological Activity | Reference |

| Diamines | Schiff Bases | Antifungal, Antibacterial | chemmethod.comscielo.br |

| Diamines | Schiff Base Metal Complexes | Antifungal, Antibacterial, Anticancer | mdpi.combohrium.comresearchgate.net |

Future Perspectives and Emerging Research Directions

Advancement in Green Chemistry Synthetic Methodologies for Diamines

The chemical industry's shift towards sustainability has catalyzed significant innovation in the synthesis of amines and diamines. Traditional methods often rely on petroleum-based feedstocks and involve harsh reaction conditions, leading to significant waste and environmental impact. scirp.org Future research will undoubtedly focus on developing green synthetic routes for specialized diamines like 2-Methyl-N1-propylpropane-1,2-diamine.

A primary area of advancement is the use of biocatalysis. nih.gov Enzymatic and whole-cell microbial systems offer highly selective and environmentally benign alternatives to conventional chemistry. ijisae.org For instance, multienzyme cascades are being developed to produce diamines from renewable resources like cycloalkanols in one-pot processes. mdpi.com Carboxylic acid reductases (CARs) and transaminases are key enzymes in these biocatalytic pathways, enabling the synthesis of diamines under mild, aqueous conditions. acs.orgarxiv.org This approach minimizes waste by avoiding the complex protection-deprotection steps often required in traditional organic synthesis. acs.orgarxiv.org

| Parameter | Traditional Synthetic Methods | Emerging Green Chemistry Methods |

|---|---|---|

| Feedstock | Petroleum-based | Renewable (biomass, amino acids, sugars) scilit.com |

| Catalysis | Often stoichiometric, heavy-metal catalysts | Biocatalysis (enzymes, whole cells), heterogeneous catalysts acs.orgresearchgate.net |

| Reaction Conditions | High temperature and pressure, harsh reagents | Mild conditions (ambient temperature/pressure), aqueous media acs.org |

| Atom Economy | Often low due to protecting groups and byproducts scirp.org | High, with minimal waste generation acs.org |

| Environmental Impact | Generation of hazardous waste, high energy consumption | Reduced carbon footprint, biodegradable waste streams ijisae.org |

Development of Highly Efficient and Selective Catalytic Systems

Parallel to green chemistry, the development of advanced catalytic systems is a major frontier. For a molecule like this compound, which is asymmetric, achieving high selectivity—particularly enantioselectivity—is a critical goal. Future research will focus on catalysts that can construct the C-N bonds with precise control over the molecular architecture.

Hydroamination, the direct addition of an N-H bond across a double bond, is another highly efficient method for diamine synthesis. rsc.org Furthermore, synergistic photo/biocatalytic systems are emerging as a novel strategy. These dual systems can use light to generate highly reactive radical intermediates, which are then controlled by an enzyme to achieve high enantioselectivity in C-N bond formation, a feat that is challenging for traditional chemistry. stam-journal.org The catalytic amination of diols, often derived from renewable resources, over heterogeneous catalysts like copper-based systems also presents a scalable and sustainable route for diamine production. researchgate.net

| Catalytic System | Reaction Type | Key Advantages | Relevant Metals |

|---|---|---|---|

| Homogeneous Catalysis | Asymmetric C-H Amination, Hydroamination | High selectivity and enantiocontrol, mild conditions. llnl.govrsc.org | Rhodium (Rh), Iridium (Ir), Palladium (Pd) llnl.govinnovationnewsnetwork.com |

| Heterogeneous Catalysis | Reductive Amination of Diols | Catalyst recyclability, suitable for continuous flow processes. researchgate.net | Copper (Cu), Nickel (Ni) |

| Biocatalysis | Transamination, Amide Bond Formation | Exceptional selectivity, green reaction conditions. mdpi.com | N/A (Enzyme-based) |

| Photo/Biocatalytic Hybrid | Radical Hydroamination | Access to novel reactivity, high enantioselectivity. stam-journal.org | N/A (Enzyme + Photosensitizer) |

Design of Novel Coordination Architectures with Tunable Properties

Vicinal diamines are highly effective ligands in coordination chemistry, capable of forming stable chelate rings with a wide range of metal ions. scilit.comresearchgate.net The specific structure of this compound—with its gem-dimethyl group on one carbon and a propyl group on one nitrogen—offers unique steric and electronic properties that can be exploited in the design of novel coordination compounds, polymers, and metal-organic frameworks (MOFs).

The steric bulk provided by the gem-dimethyl and N-propyl groups can influence the coordination geometry around the metal center, potentially leading to complexes with unusual catalytic or physical properties. mdpi.com In coordination polymers, where diamines can act as bridging ligands, such steric hindrance can dictate the dimensionality and topology of the resulting framework. nih.govnsf.govarxiv.org This control over the supramolecular structure is crucial for tuning material properties like porosity, sorption, and luminescence. nih.govresearchgate.net

A particularly promising application is in the functionalization of MOFs. Diamines can be grafted onto the open metal sites of pre-synthesized MOFs, dramatically enhancing their properties for applications like carbon dioxide capture. arxiv.orgstam-journal.org The structure of the appended diamine is critical; bulky substituents can improve the framework's stability and modulate its adsorption behavior. stam-journal.org Integrating this compound into MOFs could therefore lead to materials with tailored gas separation capabilities. The ability to tune steric and electronic properties makes such diamines valuable for creating metal complexes with specific functions, from anticancer agents to catalysts. acs.orgacs.org

Integration of this compound into Advanced Functional Materials

Diamines are essential monomers for high-performance polymers, most notably polyamides and polyurethanes. scilit.comspecialchem.com The molecular structure of the diamine monomer has a profound impact on the final properties of the polymer, including its thermal stability, mechanical strength, solubility, and optical transparency. scilit.comrsc.orgmdpi.commdpi.com The unique asymmetric and branched structure of this compound makes it an intriguing candidate for creating advanced functional polymers.

The incorporation of bulky or asymmetric groups into a polymer backbone generally disrupts chain packing, which can lead to several desirable effects. rsc.orgmdpi.com First, it tends to increase the polymer's solubility in common organic solvents, making it easier to process into films or fibers. researchgate.netmdpi.com Second, by preventing close chain packing, it can enhance optical transparency, a critical property for materials used in flexible electronics and displays. mdpi.commdpi.com The gem-dimethyl group in this compound would be particularly effective in this regard.

Furthermore, the structure of the diamine influences the polymer's thermal properties. While rigid, symmetric diamines often lead to polymers with very high glass transition temperatures (Tg) and melting points, they can also be brittle and difficult to process. nih.govresearchgate.net The introduction of flexible alkyl groups (like the N-propyl group) and branched structures can modulate these properties, leading to materials that balance thermal stability with processability and toughness. scirp.orgnih.govresearchgate.net By polymerizing this compound with various diacids or diisocyanates, a new family of polyamides or polyureas with a unique combination of solubility, transparency, and thermal resistance could be developed. rsc.orgnih.gov

Application of Artificial Intelligence and Machine Learning in Diamine Design and Property Prediction

The traditional process of materials discovery, which relies on trial-and-error experimentation, is often slow and resource-intensive. cas.cndicp.ac.cn The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm. These computational tools can analyze vast datasets to identify complex structure-property relationships, enabling the rapid prediction of material properties and the inverse design of new molecules and materials with desired characteristics. mdpi.comnih.govresearchgate.net

For a compound like this compound, AI/ML can be applied across its entire lifecycle. In synthesis, ML models can predict reaction outcomes and optimize conditions for the catalytic systems described in section 9.2, accelerating the development of efficient and selective production routes. researchgate.netcas.cnarxiv.org

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-N1-propylpropane-1,2-diamine, and how do reaction parameters influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution using 1-bromopropane and propane-1,2-diamine derivatives. For example, in analogous syntheses, molar ratios (e.g., 2:1 alkyl halide to diamine) and solvents like ethanol/pyridine are critical. Stirring duration (6+ hours) and temperature (room to reflux) optimize yield . Side reactions (e.g., over-alkylation) can be minimized by controlled stoichiometry and pH adjustments.

- Table 1 : Synthetic Conditions for Related Diamines

| Precursor | Solvent | Molar Ratio | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1-Bromopropane + o-PDA | EtOH/Pyridine | 2:1 | 6 | ~65 | |

| Halogenated Amine | THF | 1.5:1 | 12 | ~78 |

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Skin/Eye Contact : Immediate flushing with water/soap for ≥15 minutes; use emergency eyewash stations. Remove contaminated clothing .

- Inhalation : Move to fresh air; monitor for respiratory distress.

- Storage : Keep in locked, ventilated areas at <25°C to prevent vapor accumulation. Use CO₂ or dry chemical fire extinguishers for combustion .

Q. Which analytical techniques validate the purity and structure of this compound?

- Methodological Answer :

- Elemental Analysis : Confirms C, H, N content against theoretical values (e.g., C₇H₁₈N₂: C 64.5%, H 11.6%, N 21.9%).

- X-Ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns, as demonstrated for similar diamine complexes .

- NMR/IR Spectroscopy : ¹H NMR identifies amine proton environments (δ 1.2–2.8 ppm for methyl/propyl groups); IR confirms N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can DFT studies predict the corrosion inhibition efficiency of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates parameters like HOMO-LUMO gaps and Fukui indices to correlate molecular reactivity with inhibition performance. For example, amines with electron-rich -NH₂ groups exhibit stronger adsorption on metal surfaces. Compare computed binding energies (e.g., –2.5 eV for Fe surfaces) with experimental polarization resistance data .

- Table 2 : DFT vs. Experimental Corrosion Data for Amines

| Amine Type | HOMO (eV) | LUMO (eV) | Inhibition Efficiency (%) | Source |

|---|---|---|---|---|

| Aliphatic Diamine | -6.2 | -1.8 | 89 | |

| Aromatic Amine | -5.9 | -1.5 | 72 |

Q. How do structural modifications (e.g., N1-propyl vs. methyl groups) affect coordination chemistry in transition metal complexes?

- Methodological Answer : Steric hindrance from the propyl group reduces ligand flexibility, favoring tetrahedral geometries in metal complexes (e.g., Hg²⁺ or Cu²⁺). Compare UV-Vis spectra (d-d transitions) and magnetic moments between complexes. For example, bulky ligands may shift λₘₐₓ by 20–30 nm due to altered ligand field strength .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer :

- Controlled Replicates : Standardize reaction conditions (pH, solvent purity, catalyst loading).

- Advanced Characterization : Use XPS or EXAFS to detect trace metal impurities influencing catalysis.

- Meta-Analysis : Compare datasets across studies (e.g., Arrhenius plots for activation energy discrepancies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.